Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate
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Overview
Description
Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate is a chemical compound with the following structural formula:
CH3−C(CN)=C(Br)−COOCH2CH3
This compound belongs to the class of α,β-unsaturated esters. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
- Suzuki–Miyaura Coupling:
- Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate can be synthesized via Suzuki–Miyaura cross-coupling. This reaction involves the coupling of an aryl or vinyl boronate with an organic halide (in this case, the bromide) using a palladium catalyst. The boronate reagent plays a crucial role in this process .
- The general reaction scheme is as follows:
Br-C(CN)=C(OEt)+B(pin)Pd catalystC(CN)=C(OEt)+B(pin)Br
- Here, B(pin) represents a boronate reagent (e.g., pinacol boronic ester).
- The reaction conditions are mild, making it suitable for functional group-tolerant transformations.
- While specific industrial methods for producing this compound may not be widely documented, the Suzuki–Miyaura coupling can be scaled up for industrial applications.
Chemical Reactions Analysis
Reactivity: Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate is an α,β-unsaturated ester, making it susceptible to various reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: As a versatile building block, it participates in the synthesis of more complex molecules.
Biology and Medicine: Its derivatives may have bioactive properties, warranting further investigation.
Industry: Used in fine chemicals and pharmaceuticals.
Mechanism of Action
- The exact mechanism of action for Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate shares similarities with other α,β-unsaturated esters, but its unique combination of functional groups sets it apart.
Remember that this compound’s properties and applications continue to be explored by researchers worldwide
Properties
CAS No. |
125001-31-2 |
---|---|
Molecular Formula |
C9H12BrNO2 |
Molecular Weight |
246.10 g/mol |
IUPAC Name |
ethyl 4-bromo-2-cyano-4-methylpent-2-enoate |
InChI |
InChI=1S/C9H12BrNO2/c1-4-13-8(12)7(6-11)5-9(2,3)10/h5H,4H2,1-3H3 |
InChI Key |
VQLSIHKWBKBGMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC(C)(C)Br)C#N |
Origin of Product |
United States |
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